molecular formula C13H18BNO2 B14078948 (3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14078948
M. Wt: 231.10 g/mol
InChI Key: FDRYIXWCHHQKOM-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a cyclopropyl group, a pyrrolidinyl group, and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce alcohols .

Scientific Research Applications

(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

(3-cyclopropyl-5-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C13H18BNO2/c16-14(17)12-7-11(10-3-4-10)8-13(9-12)15-5-1-2-6-15/h7-10,16-17H,1-6H2

InChI Key

FDRYIXWCHHQKOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCCC2)C3CC3)(O)O

Origin of Product

United States

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